N-(4-acetylphenyl)-2-propylpentanamide
Description
N-(4-Acetylphenyl)-2-propylpentanamide is a valproic acid (2-propylpentanoic acid) derivative where the amide group is conjugated to a 4-acetylphenyl substituent. This structural modification aims to enhance pharmacological properties such as solubility, metabolic stability, and target specificity compared to valproic acid or its other aryl derivatives. The acetyl group at the para position of the phenyl ring may influence electronic properties, steric interactions, and binding affinity to biological targets like histone deacetylases (HDACs) .
Properties
CAS No. |
22179-48-2 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-6-14(7-5-2)16(19)17-15-10-8-13(9-11-15)12(3)18/h8-11,14H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
PBMAMEVDIRQQJN-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-acetylphenyl)-2-propylpentanamide with structurally and functionally related valproic acid derivatives:
Key Findings from Comparative Analysis:
Structural Influence on Solubility :
- The acetyl group in this compound may improve solubility compared to HO-AAVPA (hydroxyl group) but reduce it relative to the methoxy variant. The acetyl moiety introduces polarity but may also increase hydrophobicity depending on its orientation .
HDAC Inhibition and Antiproliferative Activity :
- HO-AAVPA demonstrates HDAC1 inhibition and reduces cancer cell proliferation (e.g., IC₅₀ of 0.5 mM in MCF-7 cells) . The acetylphenyl derivative’s activity remains unconfirmed but is hypothesized to differ due to steric hindrance or altered zinc-binding group (ZBG) interactions in HDACs .
Metabolic Stability: HO-AAVPA undergoes CYP2C11-mediated biotransformation, limiting its bioavailability .
Toxicity and Binding Properties: HO-AAVPA exhibits dose-dependent toxicity in CD1 mice (LD₅₀ = 1.2 g/kg) and binds human serum albumin, affecting its pharmacokinetics . The acetylphenyl derivative’s toxicity profile is unknown but warrants investigation due to structural similarities.
Comparison with Non-Aryl Derivatives: Valproic acid itself lacks an aryl group, resulting in lower specificity for HDACs and broader side effects (e.g., teratogenicity). Aryl modifications like the acetylphenyl group aim to enhance target selectivity and reduce off-target effects .
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